

An In-Depth Technical Guide to the Phase Change Properties of n-Tetracosane

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Compound of Interest

Compound Name: Tetracosane

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Introduction

n-**Tetracosane** (C₂₄H₅₀) is a long-chain aliphatic hydrocarbon that exhibits well-defined solid-solid and solid-liquid phase transitions, making it a subject of significant interest in materials science, thermal energy storage, and as a model system for studying the behavior of long-chain molecules. This technical guide provides a comprehensive overview of the core phase change properties of **tetracosane**, detailed experimental protocols for their characterization, and visualizations of the phase transition pathways.

Data Presentation: Thermophysical Properties of n-Tetracosane

The following tables summarize the key quantitative data related to the phase change behavior of n-**tetracosane**.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₅₀	[1]
Molecular Weight	338.65 g/mol	[2]
Melting Point	49-54 °C (322-327 K)	[3][4]
Boiling Point	391.4 °C (664.5 K)	[3]
Crystal Structure (solid)	Triclinic	

Table 1: General Properties of n-Tetracosane

Transition	Temperature (°C)	Enthalpy (kJ/mol)	Reference(s)
Solid-Solid (Crystal II to Crystal I)	47.95	31.500	
Solid-Liquid (Crystal I to Liquid) / Fusion	50.35	54.000	

Table 2: Phase Transition Temperatures and Enthalpies of n-Tetracosane

Phase	Temperature (K)	Specific Heat Capacity (J/mol·K)	Reference(s)
Solid	298.15	730.9	
Solid	300	601	
Liquid	330.63	772.5	
Liquid	353	805	

Table 3: Specific Heat Capacity of n-Tetracosane

Phase	Measurement Method	Thermal Conductivity (W/m·K)	Reference(s)
Solid	Transient Hot-Wire	~0.4	
Liquid	Transient Hot-Wire	~0.15	

Table 4: Thermal Conductivity of n-**Tetracosane**

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of phase change materials. The following sections outline the standard experimental protocols for determining the key thermophysical properties of n-**tetracosane**.

Differential Scanning Calorimetry (DSC) for Transition Temperatures and Enthalpies

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the temperatures and heat flows associated with phase transitions in a material.

Principle: DSC measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, it will absorb or release heat, resulting in a difference in heat flow between the sample and the reference.

Protocol:

- **Sample Preparation:** Accurately weigh 3-9 mg of high-purity n-**tetracosane** into a disposable aluminum or gold-plated pressure-resistant crucible. The crucible is then hermetically sealed to prevent any loss of material during heating.
- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, across the temperature range of interest.
- **Experimental Conditions:**

- Place the sealed sample crucible and an empty reference crucible into the DSC cell.
- Purge the cell with an inert gas, typically nitrogen, at a constant flow rate to provide a stable thermal atmosphere.
- Define a temperature program. A typical program for **tetracosane** would involve:
 - An initial isothermal period to ensure thermal equilibrium.
 - A heating ramp at a controlled rate (e.g., 1, 5, or 10 °C/min) through the expected phase transition temperatures (e.g., from 25 °C to 70 °C).
 - A cooling ramp at the same rate back to the initial temperature to observe crystallization.
- Data Analysis:
 - The resulting thermogram plots heat flow versus temperature.
 - The onset temperature of a peak is typically taken as the transition temperature.
 - The enthalpy of the transition is determined by integrating the area under the transition peak.

Transient Hot-Wire Method for Thermal Conductivity

The transient hot-wire method is an absolute and highly accurate technique for measuring the thermal conductivity of solids and liquids.

Principle: A thin, electrically heated wire is immersed in the sample. The wire acts as both a line heat source and a resistance thermometer. The rate at which the wire's temperature increases over a short period (typically 1 second) is directly related to the thermal conductivity of the surrounding material.

Protocol:

- Sample Preparation:

- For the solid phase, the **tetracosane** sample is melted and then solidified around the hot-wire sensor to ensure intimate thermal contact.
- For the liquid phase, the sensor is simply immersed in the molten **tetracosane**.
- Apparatus: The core of the apparatus is the hot-wire sensor, typically made of platinum or tantalum, connected to a Wheatstone bridge circuit for precise resistance (and thus temperature) measurement.
- Measurement Procedure:
 - Allow the sample and sensor to reach thermal equilibrium at the desired starting temperature.
 - Apply a step-wise constant voltage to the wire, causing it to heat up.
 - Record the change in resistance of the wire as a function of time using a high-speed data acquisition system.
- Data Analysis:
 - The thermal conductivity (λ) is calculated from the slope of the linear portion of the plot of temperature rise versus the logarithm of time. The relationship is described by the simplified equation: $\Delta T = (q / 4\pi\lambda) * \ln(t) + C$ where ΔT is the temperature rise, q is the heat input per unit length of the wire, t is time, and C is a constant.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of a material.

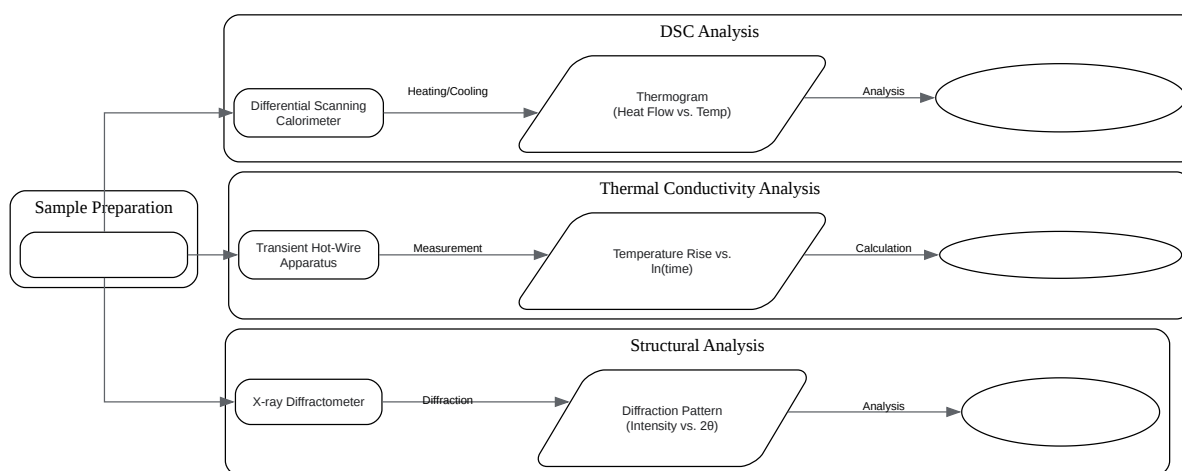
Principle: A beam of X-rays is directed at the crystalline sample. The ordered atoms in the crystal lattice diffract the X-rays in specific directions, creating a unique diffraction pattern. The angles and intensities of the diffracted beams are used to determine the crystal lattice parameters and the arrangement of atoms within the unit cell.

Protocol:

- Sample Preparation:
 - A small amount of n-**tetracosane** powder is gently ground to a fine, uniform consistency.
 - The powder is then mounted in a sample holder. To minimize preferred orientation of the crystallites, a back-loading sample holder is often used.
- Data Collection:
 - The sample is placed in a diffractometer.
 - The instrument is configured with an appropriate X-ray source (e.g., Cu K α radiation).
 - The sample is scanned over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded at each angle.
- Data Analysis:
 - The resulting diffraction pattern is a plot of intensity versus 2θ .
 - The positions of the diffraction peaks are used to determine the unit cell parameters via Bragg's Law.
 - The relative intensities of the peaks provide information about the atomic arrangement within the unit cell.
 - Software is used to index the peaks and refine the crystal structure.

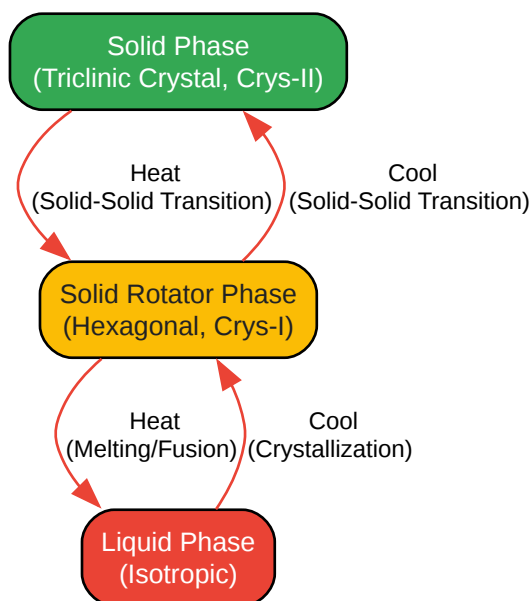
Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the study of **tetracosane**'s phase change properties.



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Experimental workflow for **tetracosane** analysis.



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Phase transition pathway of n-**tetracosane**.

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